5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

描述

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures, such as functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles, have been evaluated for their anticancer properties . These compounds have shown potential for interacting with biological targets, particularly in cancer cell lines .

Mode of Action

Related compounds, such as piperazine derivatives, have been found to interact with various biological targets . For instance, piperazine moiety is widely employed in drugs such as antipsychotic drug substances . The interaction of these compounds with their targets often results in changes that can inhibit the growth of cancer cells .

Biochemical Pathways

For example, serotonin type 6 receptor (5-HT6R) recruits additional signaling pathways that control cognitive function, brain development, and synaptic plasticity .

Pharmacokinetics

Related compounds, such as fhnd5071, a potent and selective ret kinase inhibitor, have been studied for their pharmacokinetic properties . These compounds are extensively metabolized by cytochrome P450 3A4, and their exposure is dramatically affected by strong cytochrome P450 3A4 modulators .

Result of Action

For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been found to display moderate acetylcholinesterase inhibitory activities in vitro .

Action Environment

Related compounds, such as 5-(piperazin-1-yl)pyrimidine hydrochloride, are recommended to be stored in a sealed, dry environment at room temperature .

生化分析

Biochemical Properties

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with serotonin receptors, particularly the 5-HT₇ receptor, where it acts as an antagonist . This interaction is crucial for understanding its potential therapeutic applications in neuropsychiatric disorders. Additionally, this compound may interact with other receptors and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can modulate cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Furthermore, this compound has shown potential anticancer properties by inhibiting the growth of certain cancer cell lines . These effects highlight its potential as a therapeutic agent in various cellular contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its antagonistic action on serotonin receptors involves binding to the receptor site, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. Additionally, this compound may interact with other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular responses, highlighting the need for careful consideration of temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and activity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with efflux transporters, which can affect its accumulation and localization within cells . The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.

生物活性

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

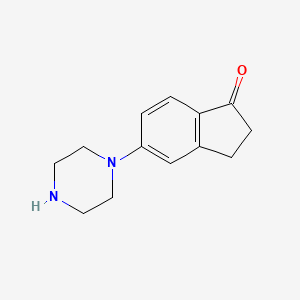

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring which is known for enhancing solubility and bioavailability in drug design.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . It has been evaluated against various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound can inhibit cell viability in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10.5 |

| MCF-7 | 12.3 |

| HeLa | 15.0 |

These results indicate that the compound is particularly effective against colon cancer cells compared to others.

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to G0/G1 and G2/M phase arrest in cancer cells, suggesting interference with cell cycle progression.

- Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines, as evidenced by increased Annexin V staining in treated cells.

Neuropharmacological Effects

Beyond its anticancer activity, this compound has also been investigated for its potential as a neuropharmacological agent. Preliminary studies suggest it may exert effects on serotonin pathways.

Serotonin Reuptake Inhibition

Research indicates that derivatives of this compound may inhibit serotonin (5-HT) reuptake, which is crucial for developing antidepressants. The most promising derivatives showed significant potency in inhibiting serotonin reuptake in vitro.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound against multiple cancer cell lines and confirmed its efficacy through various assays including MTT and flow cytometry.

- Neuropharmacological Evaluation : Another research article highlighted its potential as an antidepressant by demonstrating significant effects on animal models subjected to forced swimming tests, indicating reduced immobility times.

科学研究应用

Chemical Properties and Structure

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one has a unique structure that contributes to its biological activity. The compound features a piperazine ring, which is known for its versatility in drug design. The molecular formula is with a molecular weight of approximately 202.25 g/mol.

Antipsychotic and Antidepressant Effects

Research indicates that derivatives of this compound exhibit antipsychotic properties. These compounds may act as antagonists at dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders. A study demonstrated that modifications to the piperazine moiety can enhance binding affinity to serotonin receptors, suggesting potential antidepressant effects .

Anticancer Activity

The compound has shown promise in anticancer research. It has been tested against various cancer cell lines, revealing cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Indenone Framework : The initial step involves the cyclization of appropriate aromatic precursors to form the indenone structure.

- Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.

These synthetic routes are crucial for producing analogs with varied biological properties.

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound is being explored for its potential in treating neurological disorders such as anxiety and depression. Its ability to modulate serotonin and dopamine levels positions it as a candidate for further investigation in psychopharmacology .

Inhibition of Protein Kinases

Recent studies suggest that this compound may inhibit specific protein kinases involved in cancer progression. By disrupting these pathways, it could hinder tumor growth and metastasis .

Case Study 1: Antipsychotic Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of this compound for their antipsychotic properties. Results indicated that certain modifications led to increased efficacy in animal models of schizophrenia .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that this compound induced significant cell death compared to control groups. Mechanistic studies suggested that this effect was mediated through apoptosis pathways .

属性

IUPAC Name |

5-piperazin-1-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVWAUHEBOYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609791 | |

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868245-03-8 | |

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。